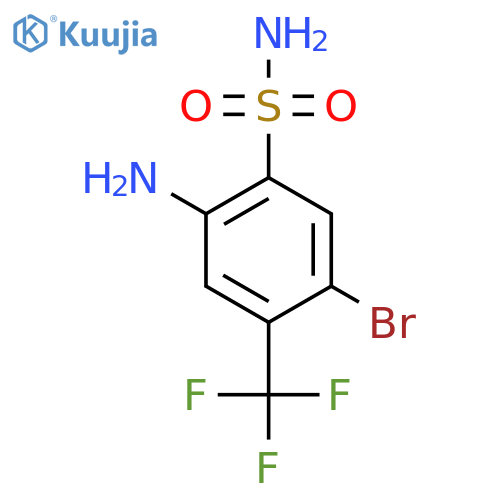

Cas no 1805267-31-5 (2-Amino-5-bromo-4-(trifluoromethyl)benzenesulfonamide)

2-Amino-5-bromo-4-(trifluoromethyl)benzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-amino-5-bromo-4-(trifluoromethyl)benzenesulfonamide

- 2-Amino-4-trifluoromethyl-5-bromo-benzenesulfonamide

- 2-amino-4-trifluoromethyl-5-bromobenzenesulfonamide

- 2-Amino-5-bromo-4-(trifluoromethyl)benzenesulfonamide

-

- インチ: 1S/C7H6BrF3N2O2S/c8-4-2-6(16(13,14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2,(H2,13,14,15)

- InChIKey: PBAWPUVAZNIDPS-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C=C1C(F)(F)F)N)S(N)(=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 354

- トポロジー分子極性表面積: 94.6

- 疎水性パラメータ計算基準値(XlogP): 1.9

2-Amino-5-bromo-4-(trifluoromethyl)benzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013022053-250mg |

2-Amino-5-bromo-4-(trifluoromethyl)benzenesulfonamide |

1805267-31-5 | 97% | 250mg |

484.80 USD | 2021-06-24 | |

| Alichem | A013022053-500mg |

2-Amino-5-bromo-4-(trifluoromethyl)benzenesulfonamide |

1805267-31-5 | 97% | 500mg |

815.00 USD | 2021-06-24 | |

| Alichem | A013022053-1g |

2-Amino-5-bromo-4-(trifluoromethyl)benzenesulfonamide |

1805267-31-5 | 97% | 1g |

1,445.30 USD | 2021-06-24 |

2-Amino-5-bromo-4-(trifluoromethyl)benzenesulfonamide 関連文献

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

2-Amino-5-bromo-4-(trifluoromethyl)benzenesulfonamideに関する追加情報

2-Amino-5-Bromo-4-(Trifluoromethyl)Benzenesulfonamide: A Comprehensive Overview

The compound 2-Amino-5-Bromo-4-(Trifluoromethyl)Benzenesulfonamide, also known by its CAS number CAS No. 1805267-31-5, is a highly specialized organic compound with significant applications in various fields. This compound belongs to the class of sulfonamides, which are widely recognized for their versatility in chemical synthesis and biological activity. The structure of this compound is characterized by the presence of an amino group at position 2, a bromine atom at position 5, and a trifluoromethyl group at position 4 on the benzene ring, all of which contribute to its unique chemical properties.

Recent studies have highlighted the potential of benzenesulfonamides as promising candidates in drug discovery and development. The incorporation of electron-withdrawing groups, such as the trifluoromethyl group, significantly enhances the stability and bioavailability of the compound. This makes it an attractive option for researchers exploring new therapeutic agents. Moreover, the presence of bromine at position 5 introduces additional electronic effects, further modulating the compound's reactivity and selectivity in various chemical reactions.

The synthesis of 2-Amino-5-Bromo-4-(Trifluoromethyl)Benzenesulfonamide involves a multi-step process that typically begins with the preparation of the corresponding benzene derivative. The introduction of the amino group and bromine atom is followed by sulfonation to form the sulfonamide moiety. Advanced techniques, such as microwave-assisted synthesis and catalytic processes, have been employed to optimize the reaction conditions, ensuring high yields and purity. These advancements have made the synthesis of this compound more efficient and scalable for industrial applications.

In terms of physical properties, this compound exhibits a melting point of approximately 230°C and is soluble in common organic solvents such as dichloromethane and dimethylformamide. Its stability under various conditions has been extensively studied, revealing its resistance to hydrolysis and oxidation under normal storage conditions. These properties make it suitable for use in a wide range of applications, including as an intermediate in pharmaceutical synthesis and as a building block for advanced materials.

The biological activity of benzenesulfonamides has been a focal point of recent research efforts. Studies have demonstrated that this class of compounds exhibits potent inhibitory effects against various enzymes, making them valuable leads in the development of new drugs for treating diseases such as cancer and inflammatory disorders. Specifically, 2-Amino-5-Bromo-4-(Trifluoromethyl)Benzenesulfonamide has shown promise as an inhibitor of protein kinases, which are key targets in oncology research.

In addition to its pharmacological applications, this compound has found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, where it can serve as a component in light-emitting diodes (LEDs) or other optoelectronic devices. The trifluoromethyl group contributes to its high electron-deficiency, which is advantageous for such applications.

From an environmental perspective, the ecological impact of CAS No. 1805267-31-5 has been carefully evaluated. Research indicates that it is biodegradable under aerobic conditions and does not pose significant risks to aquatic life when properly managed. These findings underscore its potential for sustainable use in industrial settings.

In conclusion, 2-Amino-5-Bromo-4-(Trifluoromethyl)Benzenesulfonamide, with its distinctive chemical structure and versatile properties, represents a valuable compound with broad applications across multiple disciplines. Ongoing research continues to uncover new avenues for its use, further solidifying its importance in contemporary chemistry and materials science.

1805267-31-5 (2-Amino-5-bromo-4-(trifluoromethyl)benzenesulfonamide) 関連製品

- 161196-87-8(2-Bromo-4-hydroxy-5-methoxybenzonitrile)

- 7190-80-9(6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine)

- 116248-11-4(2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-amine)

- 1805083-85-5(Methyl 2-chloro-3-(difluoromethyl)-6-nitropyridine-5-carboxylate)

- 1804713-68-5(4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine)

- 31575-15-2(3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one)

- 1346540-50-8(5-Bromo-2-methylpyridine-3-acetonitrile)

- 149872-98-0((3-phenyl-1H-pyrazol-4-yl)methanol)

- 2680693-51-8(tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate)

- 139263-72-2(Acetamide, N-[cyano(2-methoxyphenyl)methyl]-)